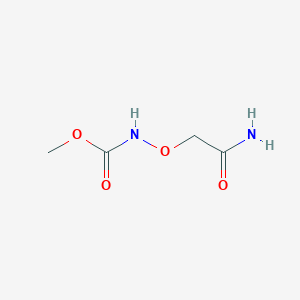

Methyl N-(2-amino-2-oxoethoxy)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- Three-Component Coupling : Amines, carbon dioxide, and halides can be combined to efficiently synthesize carbamates. This method avoids N-alkylation of the amine and overalkylation of the carbamate. Chiral substrates are also resistant to racemization .

- Copper-Catalyzed Coupling : Copper-catalyzed reactions of organoindium reagents with imines and acid chlorides yield α-substituted amides or N-protected amines in a single step .

- Hofmann Rearrangement : A one-pot procedure involving N-bromoacetamide and lithium hydroxide or lithium methoxide provides methyl and benzyl carbamates from aromatic and aliphatic amides .

Molecular Structure Analysis

The molecular structure of Methyl N-(2-amino-2-oxoethoxy)carbamate consists of a carbamate group attached to an ethoxy group containing an amino and a keto functional group .

Chemical Reactions Analysis

Methyl N-(2-amino-2-oxoethoxy)carbamate can participate in various reactions, including carbamoylation, rearrangements, and cross-couplings .

Scientific Research Applications

- Therapeutic Agents : Many approved drugs contain carbamate functionalities, emphasizing their importance in medicinal chemistry .

Synthesis and Chemical Methods

Understanding the synthesis and methods associated with carbamates is crucial:

- Reductive Methoxycarbonylation : A recent method involves using dimethyl carbonate to construct diverse carbamates, including N-methyl carbamates .

- Mechanochemical Synthesis : Vibrational and planetary ball-mills have been employed to synthesize carbamates, demonstrating sustainable and efficient approaches .

Specific Applications

Now, let’s explore unique applications of Methyl N-(carbamoylmethoxy)carbamate:

- Ceftolozane Synthesis : This compound serves as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits broad antibacterial activity, particularly against Pseudomonas aeruginosa and multidrug-resistant strains .

- Amino Protection Strategies : Researchers have used various synthetic routes, such as amino protection reactions, hydrolysis, and rearrangements, to obtain Methyl N-(carbamoylmethoxy)carbamate .

Mechanism of Action

Target of Action

Methyl N-(carbamoylmethoxy)carbamate, also known as Methyl N-(2-amino-2-oxoethoxy)carbamate, is a type of carbamate compound . Carbamates are known to interact with various enzymes or receptors, modulating inter- and intramolecular interactions

Mode of Action

The carbamate functionality of this compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to interact with its targets in a specific manner. The carbamate functionality also participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates, including Methyl N-(carbamoylmethoxy)carbamate, are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They play a significant role in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . .

Pharmacokinetics

Carbamates in general are known for their good chemical and proteolytic stabilities . They are also known for their ability to permeate cell membranes, which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

Carbamates are known for their ability to modulate inter- and intramolecular interactions with target enzymes or receptors .

Action Environment

It’s worth noting that carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides , suggesting that they may be designed to withstand various environmental conditions.

properties

IUPAC Name |

methyl N-(2-amino-2-oxoethoxy)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c1-9-4(8)6-10-2-3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFLULHGHPMIFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NOCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(carbamoylmethoxy)carbamate | |

CAS RN |

1566524-85-3 |

Source

|

| Record name | methyl N-(carbamoylmethoxy)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2913429.png)

![(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2913438.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2913439.png)

![5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride](/img/structure/B2913443.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2913447.png)

![Methyl 2-[6-acetamido-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2913448.png)

![1-[4-[[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2913450.png)

![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/no-structure.png)